molecular formula C7H6Cl2 B14587579 1,7-Dichlorocyclohepta-1,3,5-triene CAS No. 61393-29-1

1,7-Dichlorocyclohepta-1,3,5-triene

Cat. No.: B14587579
CAS No.: 61393-29-1
M. Wt: 161.03 g/mol
InChI Key: PBLSIQZNSBWUAT-UHFFFAOYSA-N
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Description

1,7-Dichlorocyclohepta-1,3,5-triene is an organic compound with the molecular formula C7H6Cl2 It is a derivative of cycloheptatriene, where two chlorine atoms are substituted at the 1 and 7 positions of the cycloheptatriene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dichlorocyclohepta-1,3,5-triene can be synthesized through the chlorination of cycloheptatriene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via electrophilic addition of chlorine to the double bonds of cycloheptatriene, resulting in the formation of the dichlorinated product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,7-Dichlorocyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: The compound can undergo addition reactions with reagents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Addition: Hydrogen gas (H2) with a palladium catalyst under high pressure.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Addition: Formation of fully hydrogenated cycloheptane derivatives.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

1,7-Dichlorocyclohepta-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-dichlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, forming reactive intermediates that can interact with nucleophilic sites on biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: The parent compound of 1,7-dichlorocyclohepta-1,3,5-triene, with no chlorine substitutions.

    7,7-Dichlorocyclohepta-1,3,5-triene: A similar compound with chlorine substitutions at the 7 position.

    Azulene: A compound with a fused ring structure containing cycloheptatriene and cyclopentadiene rings.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its analogs. The presence of chlorine atoms at the 1 and 7 positions influences the compound’s electronic structure and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

61393-29-1

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

IUPAC Name

1,7-dichlorocyclohepta-1,3,5-triene

InChI

InChI=1S/C7H6Cl2/c8-6-4-2-1-3-5-7(6)9/h1-6H

InChI Key

PBLSIQZNSBWUAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(C=C1)Cl)Cl

Origin of Product

United States

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